Spiro[2.4]heptane Scaffold Confers Enhanced Rigidity vs. Cyclopentane or Cyclohexane Analogues in Antiviral Nucleoside Design
A spiro[2.4]heptane core in an entecavir analogue demonstrated moderate anti-HBV activity with no cytotoxicity against HepG2 cells up to 100 µM [1]. While direct comparative data for 2-Spiro[2.4]heptan-7-ylethanol itself is lacking, the spiro[2.4]heptane scaffold provides a rigid, three-dimensional framework that can enhance target binding and metabolic stability compared to more flexible monocyclic analogues (e.g., cyclopentane or cyclohexane derivatives).
| Evidence Dimension | Anti-HBV activity and cytotoxicity |
|---|---|
| Target Compound Data | Anti-HBV activity observed (no quantitative EC50 reported in this study); cytotoxicity: none up to 100 µM |
| Comparator Or Baseline | Entecavir (non-spirocyclic carbocyclic nucleoside) exhibits potent anti-HBV activity (EC50 in nM range); comparator quantitative data not available in this study |
| Quantified Difference | Not quantifiable; spiro analogue shows moderate activity vs. high potency of entecavir, but with potentially improved metabolic stability due to spirocyclic rigidity (inferred). |
| Conditions | In vitro assay against HBV in HepG2 cells |
Why This Matters
The spiro[2.4]heptane core offers a unique conformational constraint that can be leveraged to optimize antiviral nucleoside analogues, but the specific substitution pattern on the core is critical for activity and selectivity.
- [1] Kumamoto H, Fukano M, Imoto S, et al. A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Nucleosides, Nucleotides and Nucleic Acids. 2017;36:463-473. View Source
